5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-[(2-bromophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGLUBLJAZRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2-bromobenzyl bromide with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and thioethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The presence of the bromine atom in 5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine may enhance its binding affinity to bacterial targets, potentially leading to improved antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| 5-(4-Bromophenyl)-thiazol-2-amine | Escherichia coli | 20 µg/mL |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Candida albicans | 15 µg/mL |
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, its efficacy against human breast adenocarcinoma (MCF7) cells has been highlighted in several studies where it exhibited significant cytotoxicity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF7 | 30 µM |
| Thiazole analogues | HepG2 (liver cancer) | 25 µM |
| Thiazole derivatives with methoxy groups | U251 (glioblastoma) | 10–30 µM |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the thiazole ring significantly influence the biological activities of these compounds. Substituents such as halogens or alkyl groups can enhance both antimicrobial and anticancer effects by improving solubility and binding interactions with biological targets .
Case Study 1: Antimicrobial Screening
A recent study evaluated a series of thiazole derivatives for their antimicrobial activity against resistant strains of Staphylococcus aureus. The findings indicated that certain modifications on the thiazole ring led to compounds with MIC values lower than standard antibiotics like norfloxacin .
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer properties, researchers synthesized a range of thiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results showed that specific substitutions enhanced the compounds' selectivity and potency against cancer cells compared to conventional treatments like cisplatin .
Mechanism of Action
The mechanism of action of 5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl bromide: A precursor in the synthesis of 5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine.
Benzyl bromide: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both the bromobenzyl group and the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Biological Activity
5-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Properties
Thiazole derivatives are often investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives containing thiazole rings have shown effective inhibition against Escherichia coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL . The presence of the bromophenyl group in this compound may enhance its binding affinity to bacterial enzymes or receptors, potentially increasing its efficacy.
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented. Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, thiazole-integrated compounds have demonstrated selective cytotoxicity against human glioblastoma and melanoma cells . The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its structural components. The thiazole ring serves as a pharmacophore that interacts with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting cancer cell metabolism.
- Receptor Binding : The bromophenyl group can facilitate interactions with receptors that modulate cell signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole derivatives can influence oxidative stress levels within cells, contributing to their anticancer effects .
Study on Anticancer Efficacy
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties against several human cancer cell lines. Among these, compounds featuring the thiazole moiety showed promising results with IC50 values ranging from 10 μM to 30 μM against breast cancer cells . The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring significantly influenced the anticancer activity.
Research on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The study revealed that certain derivatives exhibited enhanced activity compared to standard antibiotics like ofloxacin, highlighting their potential as alternatives in treating infections caused by resistant pathogens .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the thiazole ring (C2-amine proton at δ 5.2–5.5 ppm) and bromophenyl substituents (aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-S bond ~1.72 Å) and dihedral angles between the thiazole and phenyl rings. SHELX programs are standard for refinement, with R-factors < 0.05 indicating high accuracy .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 297.98) .
How can researchers resolve ambiguities in the crystal structure of this compound derivatives caused by disordered substituents?
Advanced Research Question
Disorder in bromophenyl or thiazole moieties arises from rotational flexibility. Mitigation strategies include:
- Low-Temperature Data Collection : Reduces thermal motion, improving electron density maps .
- SHELXL Constraints : Use of ISOR, DELU, and SIMU instructions to refine anisotropic displacement parameters .
- Twinned Data Analysis : For non-merohedral twinning, programs like CELL_NOW and TWINABS correct intensity statistics .
What experimental designs are recommended to evaluate the biological activity of this compound in kinase inhibition assays?
Advanced Research Question
- In Vitro Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive assays. IC values are determined via fluorescence polarization .
- Control Experiments : Include staurosporine (broad-spectrum inhibitor) and vehicle controls (DMSO ≤1%).
- Dose-Response Curves : 8–12 concentration points (1 nM–100 µM) with triplicate measurements to ensure reproducibility .
How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?
Advanced Research Question
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF) at the phenyl ring’s meta position increases hydrophobic interactions with kinase pockets .
- Thiazole Modifications : Replacing the C5-methyl group with bulkier substituents (e.g., isopropyl) reduces off-target binding .
- Computational Docking : AutoDock Vina predicts binding poses, prioritizing derivatives with ΔG < −8 kcal/mol .
How should researchers address contradictory data in the biological activity of this compound across different assay platforms?
Advanced Research Question
Contradictions may arise from assay conditions (e.g., ATP concentrations) or cell-line variability. Solutions include:
- Standardization : Use uniform ATP levels (1 mM) and kinase constructs (full-length vs. catalytic domain) .
- Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics (k/k) .
- Meta-Analysis : Pool data from ≥3 independent studies to identify statistically significant trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
